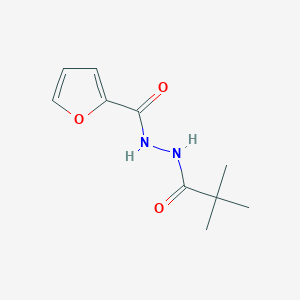
2-(ethylthio)-6-phenylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(ethylthio)-6-phenylnicotinonitrile (EPN) is a chemical compound that belongs to the class of nicotinonitrile insecticides. It is widely used in the agricultural industry to control pests and insects in crops. EPN has a unique chemical structure that makes it highly effective in killing insects, and it has become an important tool in modern pest management.
Mécanisme D'action
The mechanism of action of 2-(ethylthio)-6-phenylnicotinonitrile involves the inhibition of acetylcholinesterase (AChE) in insects. AChE is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine in the nervous system of insects. Inhibition of AChE leads to the accumulation of acetylcholine, which results in overstimulation of the nervous system, leading to paralysis and death of the insect.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity to mammals, including humans, due to its high selectivity for insect AChE over mammalian AChE. However, this compound has been found to have some adverse effects on non-target organisms, such as bees and earthworms. This compound can also persist in the environment for a long time, which can lead to its accumulation in soil and water.
Avantages Et Limitations Des Expériences En Laboratoire
2-(ethylthio)-6-phenylnicotinonitrile has several advantages for use in lab experiments. It is readily available, easy to handle, and has a well-defined mode of action. However, this compound has some limitations, such as its low solubility in water, which can make it difficult to use in aqueous solutions. This compound can also be unstable under certain conditions, which can affect its efficacy.
Orientations Futures
There are several future directions for research on 2-(ethylthio)-6-phenylnicotinonitrile. One area of research is the development of more effective and safer insecticides based on the structure of this compound. Another area of research is the development of methods for the detection and monitoring of this compound in the environment. The use of this compound in combination with other insecticides and pest management strategies is also an area of research that has the potential to improve the effectiveness of pest control. Finally, the ecological impact of this compound on non-target organisms and the environment is an area of research that requires further investigation.
Méthodes De Synthèse
2-(ethylthio)-6-phenylnicotinonitrile can be synthesized using a variety of methods, but the most common method involves the reaction of 2-chloronicotinic acid with ethyl mercaptan and phenyl magnesium bromide. This reaction yields this compound as a yellow solid with a melting point of 78-80°C. The purity of this compound can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
2-(ethylthio)-6-phenylnicotinonitrile has been extensively studied for its insecticidal properties and has been found to be highly effective against a wide range of insects. It has been used to control pests in various crops, including cotton, corn, and soybeans. This compound has also been used as a model compound for studying the mechanism of action of nicotinonitrile insecticides. The scientific research on this compound has helped to understand the mode of action of this class of insecticides, which has led to the development of more effective and safer insecticides.
Propriétés
IUPAC Name |
2-ethylsulfanyl-6-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-2-17-14-12(10-15)8-9-13(16-14)11-6-4-3-5-7-11/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZBWLJFHAQVCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CC(=N1)C2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5723603.png)
![isopropyl 4-ethyl-5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5723607.png)
![N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5723608.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide](/img/structure/B5723614.png)
![3-ethoxy-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5723617.png)
![4-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5723633.png)



![methyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5723659.png)

![3-[2-(cyclohexylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B5723674.png)

